molecular formula C11H9NO3 B1584759 Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 73776-17-7

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B1584759
CAS RN: 73776-17-7
M. Wt: 203.19 g/mol
InChI Key: JJPRBJSNMKCUQV-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is related to a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .


Synthesis Analysis

The synthesis of related compounds, 2-oxo-1,2-dihydroquinoline-3-carboxamides, was attempted as tacrine analogues free of hepatotoxicity . The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is characterized by the presence of a 2-oxo-1,2-dihydroquinoline-3-carboxylate core .


Chemical Reactions Analysis

The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease (AD) . The hydrolysis of ACh into choline and acetic acid is catalyzed by cholinesterases .

Scientific Research Applications

1. Inhibitors Against Acetylcholinesterase Enzyme

  • Results: Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil .

2. Cu (II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones

  • Results: Complexes 2 and 3 exhibited a high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, related to the high cellular uptake. They also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .

3. Antibiotics

  • Results: The synthesized derivatives have shown improved antibacterial activity .

4. Synthesis of Tacrine Analogues

  • Results: The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil .

5. Antibacterial and Antimalarial Agents

  • Results: The synthesized derivatives have shown improved antibacterial activity .

6. Inhibitors Against Acetylcholinesterase Enzyme

  • Results: Nine compounds from the group had activities higher than or close to donepezil .

Future Directions

The synthesized carboxamides showed a strong potency in inhibiting AChE, with activities higher than or close to donepezil . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This suggests that these compounds could have potential applications in the treatment of Alzheimer’s disease .

properties

IUPAC Name

methyl 2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPRBJSNMKCUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994717
Record name Methyl 2-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS RN

73776-17-7
Record name 73776-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Alzweiri, K Sweidan, O Saleh, T Al-Helo - Medicinal Chemistry …, 2022 - Springer
Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms, was used to be treated with tacrine. The latter use was terminated recently due to its …
Number of citations: 1 link.springer.com
IV Ukrainets, AA Tkach, LY Yang - Chemistry of heterocyclic compounds, 2009 - Springer
A synthesis and study of the spatial structure of 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline have been carried. 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids [1-(4-…
Number of citations: 19 link.springer.com
M Sechi, G Rizzi, A Bacchi, M Carcelli… - Bioorganic & medicinal …, 2009 - Elsevier
Previously, we discovered linomide analogues as novel HIV-1 integrase (IN) inhibitors. Here, to make possible structure–activity relationships, we report on the design and synthesis of …
Number of citations: 77 www.sciencedirect.com
S Banu, R Bollu, R Bantu, L Nagarapu… - European Journal of …, 2017 - Elsevier
A new series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids 8a-l have been designed and synthesized using peptide coupling agents with substituted N-…
Number of citations: 27 www.sciencedirect.com
IV Ukrainets, AA Tkach, VV Kravtsova… - Chemistry of …, 2009 - researchgate.net
The reaction of ethyl 4-chloro-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide at room temperature in the system DMSO/K2CO3 gives 5-methyl-2-(…
Number of citations: 3 www.researchgate.net
S Banu, R Bollu, L Nagarapu… - Chemical Biology & …, 2018 - Wiley Online Library
In the quest for new active molecules against Mycobacterium tuberculosis, a series of dihydroquinoline derivatives possessing triazolo substituents were efficiently synthesized using …
Number of citations: 7 onlinelibrary.wiley.com
IV Ukrainets, AA Tkach, LV Sidorenko… - Chemistry of …, 2006 - Springer
R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides have been prepared. It has been shown experimentally that these compounds are brominated by molecular bromine …
Number of citations: 8 link.springer.com
DV Lenin, D Patel, P Malvi - Journal of Heterocyclic Chemistry, 2022 - Wiley Online Library
We successfully demonstrated two different reaction pathways for the synthesis of β‐aryl‐γ‐lactam and 2‐oxo‐1,2‐dihydroquinoline derivatives using β‐nitrostyrenes. The reaction …
Number of citations: 3 onlinelibrary.wiley.com
ИВ Украинец, АА Ткач, ВВ Кравцова… - Chemistry of Heterocyclic …, 2022 - hgs.osi.lv
The reaction of ethyl 4-chloro-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide at room temperature in the system DMSO/K2CO3 gives 5-methyl-2-(…
Number of citations: 3 hgs.osi.lv
IV Ukrainets, LV Sidorenko, OV Gorokhova… - Chemistry of …, 2006 - Springer
The alkylation of the ethyl esters of 4-methyl, 4-chloro-, and 4-amino substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid by ethyl iodide in the system DMF/K 2 CO 3 has been …
Number of citations: 4 link.springer.com

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